molecular formula C12H7ClO B1204293 3-Chlorodibenzofuran CAS No. 25074-67-3

3-Chlorodibenzofuran

Cat. No.: B1204293
CAS No.: 25074-67-3
M. Wt: 202.63 g/mol
InChI Key: BBOZMMAURMEVAR-UHFFFAOYSA-N
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Description

3-Chlorodibenzofuran is an organic compound belonging to the class of chlorinated dibenzofurans. It consists of a dibenzofuran structure with a chlorine atom substituted at the third position. This compound is known for its environmental persistence and potential toxicological effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Chlorodibenzofuran can be synthesized through various methods. One common approach involves the chlorination of dibenzofuran using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction typically occurs at elevated temperatures to facilitate the substitution of a hydrogen atom with a chlorine atom at the desired position.

Industrial Production Methods: Industrial production of this compound often involves the chlorination of dibenzofuran in large-scale reactors. The process is carefully controlled to ensure the selective substitution of chlorine at the third position, minimizing the formation of unwanted by-products. The reaction conditions, including temperature, pressure, and catalyst concentration, are optimized to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions: 3-Chlorodibenzofuran undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form this compound-2,8-dione using strong oxidizing agents such as potassium permanganate.

    Reduction: Reduction of this compound can yield this compound-2-ol using reducing agents like lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxyl or amino groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or ammonia in aqueous or alcoholic solutions.

Major Products Formed:

    Oxidation: this compound-2,8-dione.

    Reduction: this compound-2-ol.

    Substitution: 3-Hydroxydibenzofuran or 3-Aminodibenzofuran.

Scientific Research Applications

3-Chlorodibenzofuran has several scientific research applications, including:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a model compound in studies of chlorinated aromatic compounds.

    Biology: Research on its toxicological effects helps understand the impact of chlorinated dibenzofurans on living organisms.

    Medicine: Studies on its potential as a therapeutic agent or its role in drug metabolism.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 3-chlorodibenzofuran involves its interaction with the aryl hydrocarbon receptor (AhR). Upon binding to AhR, it activates the transcription of genes involved in xenobiotic metabolism. This activation can lead to the production of enzymes that metabolize the compound, potentially resulting in toxic effects. The pathways involved include the AhR signaling pathway and the induction of cytochrome P450 enzymes.

Comparison with Similar Compounds

  • 2-Chlorodibenzofuran
  • 4-Chlorodibenzofuran
  • 2,3,7,8-Tetrachlorodibenzofuran

Comparison: 3-Chlorodibenzofuran is unique due to its specific substitution pattern, which influences its chemical reactivity and toxicological properties. Compared to other chlorinated dibenzofurans, it may exhibit different environmental persistence and biological effects. For instance, 2,3,7,8-tetrachlorodibenzofuran is known for its higher toxicity and environmental impact.

Properties

IUPAC Name

3-chlorodibenzofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7ClO/c13-8-5-6-10-9-3-1-2-4-11(9)14-12(10)7-8/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBOZMMAURMEVAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(O2)C=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401017149
Record name 3-Chlorodibenzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401017149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25074-67-3
Record name 3-Chlorodibenzofuran
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25074-67-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chlorodibenzofuran
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025074673
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Chlorodibenzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401017149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-CHLORODIBENZOFURAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3PI7K19TKO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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